molecular formula C21H23NO5 B2488430 (3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid CAS No. 2343964-11-2

(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid

Cat. No.: B2488430
CAS No.: 2343964-11-2
M. Wt: 369.417
InChI Key: AEQYEQGAOKXHCX-BFUOFWGJSA-N
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Description

(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid is a chiral, Fmoc-protected amino acid derivative characterized by a pentanoic acid backbone with a methoxy group at the 4-position and an Fmoc-protected amine at the 3-position. The (3R,4R) stereochemistry is critical for its applications in peptide synthesis and medicinal chemistry, where spatial arrangement influences biological activity and synthetic efficiency . The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions during solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-13(26-2)19(11-20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQYEQGAOKXHCX-BFUOFWGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using methyl iodide and a base like potassium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the appropriate carboxylic acid derivative to form the final product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

    Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DCC or DIC in the presence of a base.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Deprotection: The free amino acid.

    Coupling: Peptides or peptide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid has several scientific research applications:

    Peptide Synthesis: It is widely used as an intermediate in the synthesis of peptides and peptidomimetics.

    Drug Development: The compound is used in the development of new pharmaceuticals, particularly those involving peptide-based drugs.

    Biological Studies: It serves as a building block in the study of protein-protein interactions and enzyme-substrate interactions.

    Material Science: The compound is used in the synthesis of novel materials with specific properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of (3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Methyl and Other Groups

Key Comparisons:

Compound Name Substituent (Position) Backbone Chain Stereochemistry Key Features
Target Compound Methoxy (4) Pentanoic acid (3R,4R) Enhanced polarity due to methoxy; (3R,4R) configuration
Fmoc-L-beta-homoisoleucine Methyl (4) Hexanoic acid (3R,4S) Hydrophobic methyl group; hexanoic chain
(3R)-3-Fmoc-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid 4-(Trifluoromethyl)phenyl (4) Butanoic acid (3R) Aromatic, electron-withdrawing substituent; shorter chain
2-(Fmoc-amino)-4-methylpent-4-enoic acid Methylpent-4-enoic acid Pentenoic acid (2R) Unsaturated backbone; potential conformational rigidity
(4R)-4-Fmoc-amino-6-methylheptanoic acid Methyl (6) Heptanoic acid (4R) Extended aliphatic chain; remote methyl group

Structural Implications:

  • Methoxy vs.
  • Aromatic vs.
  • Chain Length and Unsaturation: Longer chains (e.g., hexanoic or heptanoic acids) enhance lipophilicity, while unsaturated backbones (e.g., pentenoic acid) may restrict rotational freedom .

Stereochemical and Conformational Differences

  • (3R,4R) vs. (3R,4S): The target compound’s (3R,4R) configuration contrasts with the (3R,4S) stereoisomer in Fmoc-L-beta-homoisoleucine. This difference can lead to distinct diastereomer formation during peptide coupling, affecting crystallinity and purification .
  • Impact on Peptide Synthesis: The (3R,4R) configuration may favor specific β-turn structures in peptides, whereas (3R,4S) analogs could adopt alternate conformations .

Biological Activity

(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid, also known by its CAS number 2343964-11-2, is a chiral amino acid derivative that exhibits significant potential in biological applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis. The biological activity of this compound can be attributed to its structural features and its interactions with various biological macromolecules.

The molecular formula of this compound is C21H23NO5, with a molecular weight of 369.4 g/mol. Its structure includes a methoxy group and a pentanoic acid backbone, making it versatile for various synthetic applications.

PropertyValue
Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
CAS Number 2343964-11-2

The biological activity of this compound primarily involves its role as an intermediate in peptide synthesis. The Fmoc group allows for selective protection of the amino group during coupling reactions, which is crucial for the formation of peptide bonds. This property makes it an essential component in the synthesis of various peptides and peptidomimetics that can exhibit diverse biological activities.

Applications in Research

  • Peptide Synthesis : The compound is widely used as a building block for synthesizing peptides, which are critical in drug development and therapeutic applications.
  • Drug Development : Research indicates that derivatives of this compound may have potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
  • Biological Studies : It serves as a model compound to study protein-protein interactions and enzyme-substrate dynamics, providing insights into cellular processes.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Antitumor Activity : Research has shown that certain peptides synthesized using this compound demonstrate antitumor properties by inhibiting cancer cell proliferation through modulation of signaling pathways such as Stat3 .
  • Enzyme Interaction Studies : Investigations into how this compound interacts with enzymes indicate that it can serve as an effective inhibitor or substrate, depending on the specific enzyme target.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, highlighting their potential role in therapeutic strategies .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of structural elements that enhance its reactivity and biological activity compared to simpler amino acids or derivatives:

Compound NameStructural FeaturesBiological Activity
(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid Fmoc protecting groupUsed in peptide synthesis
5-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid Fluorenyl groupExhibits antimicrobial properties

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